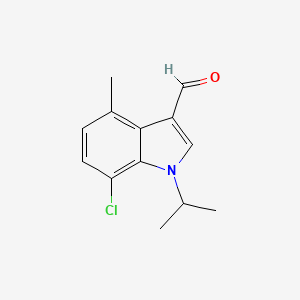

7-chloro-1-isopropyl-4-methyl-1H-indole-3-carbaldehyde

Description

7-Chloro-1-isopropyl-4-methyl-1H-indole-3-carbaldehyde (CAS: 1350761-00-0) is a substituted indole derivative characterized by a chlorine atom at position 7, an isopropyl group at position 1, a methyl group at position 4, and a formyl (-CHO) group at position 3. Its molecular formula is C₁₃H₁₄ClNO, with a molecular weight of 235.72 g/mol .

The structural features of this compound—particularly the electron-withdrawing chlorine and formyl groups—may influence its reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name |

7-chloro-4-methyl-1-propan-2-ylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO/c1-8(2)15-6-10(7-16)12-9(3)4-5-11(14)13(12)15/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJJHOVAEJZHEHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CN(C2=C(C=C1)Cl)C(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-1-isopropyl-4-methyl-1H-indole-3-carbaldehyde can be achieved through various synthetic routes One common method involves the reaction of 7-chloroindole with isopropyl bromide in the presence of a base to introduce the isopropyl group at the 1st positionFinally, the carbaldehyde group is introduced at the 3rd position through a Vilsmeier-Haack reaction using DMF and POCl3 .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The reactions are carried out in batch reactors with careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-chloro-1-isopropyl-4-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: 7-chloro-1-isopropyl-4-methyl-1H-indole-3-carboxylic acid.

Reduction: 7-chloro-1-isopropyl-4-methyl-1H-indole-3-methanol.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that indole derivatives exhibit significant anticancer properties. The compound has been studied for its potential to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Properties

7-Chloro-1-isopropyl-4-methyl-1H-indole-3-carbaldehyde has demonstrated activity against several pathogenic microorganisms. Studies show its effectiveness against strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA), highlighting its potential as an antimicrobial agent in treating resistant infections .

Anti-inflammatory Effects

This compound has been reported to modulate inflammatory pathways, particularly through the inhibition of NF-κB signaling. This action suggests its potential use in treating inflammatory diseases by reducing cytokine production and immune response modulation.

Case Study 1: Antimicrobial Efficacy

In a study evaluating various indole derivatives against S. aureus, this compound exhibited a minimum inhibitory concentration (MIC) of 3.90 μg/mL against standard strains and lower MIC values against MRSA strains . This demonstrates its potential as a lead compound for developing new antibiotics.

Case Study 2: Anti-inflammatory Research

A recent investigation into the anti-inflammatory effects revealed that this compound significantly inhibited NF-kB activation in vitro, suggesting its application in treating autoimmune conditions . The results indicated a dose-dependent response, with lower doses exhibiting pronounced effects.

Mechanism of Action

The mechanism of action of 7-chloro-1-isopropyl-4-methyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication, thereby exerting its anticancer or antiviral effects .

Comparison with Similar Compounds

Analysis of Structural and Functional Differences

Position of the Formyl Group: The target compound has the aldehyde group at position 3, whereas Analog 1 features it at position 4.

Substituent at N1: Replacing the isopropyl group (Analog 1) with a cyclopropyl group (Analog 2) introduces a smaller, more rigid substituent. Cyclopropyl groups are known to enhance metabolic stability in drug candidates due to their constrained geometry, suggesting Analog 2 might exhibit improved pharmacokinetic properties compared to the target compound .

Molecular Weight and Steric Effects :

- The target compound has the highest molecular weight (235.72 g/mol) due to the combined bulk of the isopropyl and methyl groups. Analog 2, despite having a cyclopropyl group, is lighter (233.70 g/mol) than the target, while Analog 1 is the lightest (221.69 g/mol) due to the absence of a methyl group at C4.

Biological Activity

7-Chloro-1-isopropyl-4-methyl-1H-indole-3-carbaldehyde is a synthetic compound belonging to the indole family, characterized by its diverse biological activities. Indoles are significant heterocyclic compounds that play crucial roles in various biological processes and therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and potential therapeutic uses.

Chemical Structure and Properties

The structure of this compound features:

- A chloro group at the 7th position

- An isopropyl group at the 1st position

- A methyl group at the 4th position

- An aldehyde functional group at the 3rd position

This unique arrangement contributes to its reactivity and biological activity.

Indole derivatives like this compound exert their biological effects through several mechanisms:

- Receptor Binding : These compounds can bind to various receptors, influencing cellular signaling pathways. For instance, they may interact with nuclear receptors involved in gene expression regulation.

- Enzyme Interaction : The compound has been shown to interact with cytochrome P450 enzymes, crucial for drug metabolism. This interaction can either inhibit or activate these enzymes, affecting overall metabolic processes.

- Cell Signaling Modulation : It has been observed to modulate pathways such as NF-κB, which is pivotal in inflammation and immune responses.

Biological Activities

The biological activities of this compound include:

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. For example:

- In vitro tests showed effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) indicating potent activity against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound has been evaluated for its anticancer properties:

- It has shown promising results in inhibiting cancer cell proliferation in various cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. IC50 values indicate effective concentrations for inhibiting cell growth .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties by modulating cytokine production and reducing inflammatory markers in cellular models.

Table 1: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | IC50/MIC Values | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 0.5 µg/mL | |

| Anticancer | MCF-7 | IC50 = 0.46 µM | |

| Anti-inflammatory | Human macrophages | Reduced TNF-alpha |

Dosage Effects in Animal Models

In animal studies, varying dosages have revealed that lower doses of this compound provide beneficial effects such as reduced inflammation and oxidative stress, while higher doses may lead to cytotoxicity. These findings underline the importance of dosage optimization for therapeutic applications.

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to prepare 7-chloro-1-isopropyl-4-methyl-1H-indole-3-carbaldehyde, and how do reaction conditions influence yield?

- Answer : The compound can be synthesized via condensation reactions involving indole-3-carbaldehyde precursors. For example, reactions with p-toluenesulfonylmethyl isocyanide (TOSMIC) in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃) are effective for forming imidazole-indole hybrids . Yield optimization requires careful control of stoichiometry, temperature (typically 80–100°C), and catalyst selection (e.g., palladium for cross-coupling). Purity is enhanced using column chromatography or recrystallization .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Answer : Spectroscopic techniques are critical:

- IR : Confirms the presence of the aldehyde carbonyl stretch (~1650–1700 cm⁻¹) and substituent-specific bands (e.g., C-Cl at ~550–750 cm⁻¹) .

- NMR : H NMR identifies substituent positions (e.g., isopropyl methyl groups at δ 1.2–1.5 ppm; aldehyde proton at δ ~9.8–10.2 ppm). NMR resolves carbonyl carbons (~190 ppm) and aromatic carbons .

- MS : Validates molecular weight (e.g., ESI-MS for [M+H] ions) .

Q. What storage conditions are recommended to maintain the stability of this compound?

- Answer : Store at -20°C in airtight, light-protected containers to prevent degradation of the aldehyde group and halogenated moieties. Desiccants are advised to mitigate hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) during synthesis of halogenated indole carbaldehydes?

- Answer : Discrepancies may arise from tautomerism, solvent effects, or impurities. Strategies include:

- Repeating experiments under anhydrous conditions.

- Comparing data with structurally similar compounds (e.g., 4-iodo-1H-indole-3-carbaldehyde in ).

- Using 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals .

Q. What strategies improve regioselectivity in electrophilic substitutions on the indole core of this compound?

- Answer : Substituent directing effects are key:

- The electron-withdrawing chloro group at position 7 directs electrophiles to electron-rich positions (e.g., C-5 or C-6).

- Steric hindrance from the isopropyl group at N-1 limits reactivity at C-2.

- Use of Lewis acids (e.g., AlCl₃) can enhance selectivity for specific positions .

Q. How do substituents (chloro, isopropyl, methyl) influence the compound’s electronic properties and reactivity?

- Answer :

- Chloro : Electron-withdrawing effect increases electrophilicity at the aldehyde group, facilitating nucleophilic additions (e.g., formation of imines or hydrazones).

- Isopropyl and Methyl : Steric bulk at N-1 and C-4 reduces accessibility to the indole ring, affecting reaction kinetics in cross-coupling or oxidation reactions .

Q. What functionalization sites are most viable for derivatization in structure-activity relationship (SAR) studies?

- Answer : Priority sites include:

- Aldehyde (C-3) : For condensation reactions (e.g., forming Schiff bases or heterocycles).

- N-1 isopropyl : Replacement with other alkyl/aryl groups to modulate lipophilicity.

- C-7 chloro : Substitution with other halogens or bioisosteres to tune electronic effects .

Q. How can analytical methods like HPLC or GC be optimized to assess purity and detect trace byproducts?

- Answer :

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA). Monitor UV absorbance at 254 nm for indole derivatives.

- GC-MS : Suitable for volatile derivatives (e.g., silylated aldehydes).

- Elemental Analysis : Validate purity >98% as per standards in and .

Methodological Considerations

- Experimental Design : For SAR studies, systematically vary substituents at N-1, C-4, and C-7 while retaining the aldehyde group. Use combinatorial chemistry or parallel synthesis for efficiency .

- Data Contradiction Analysis : Cross-validate unexpected results using orthogonal techniques (e.g., LC-MS alongside NMR) and reference synthetic protocols from and .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.